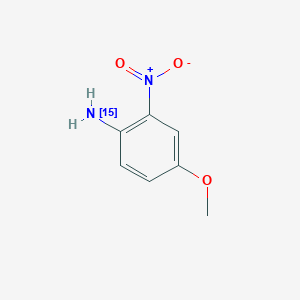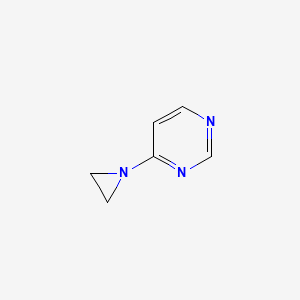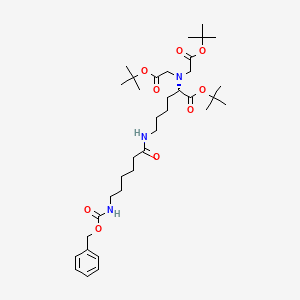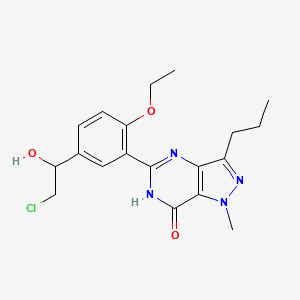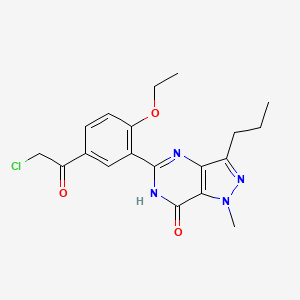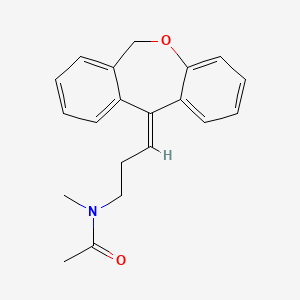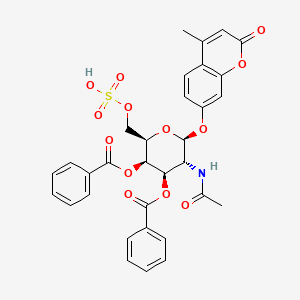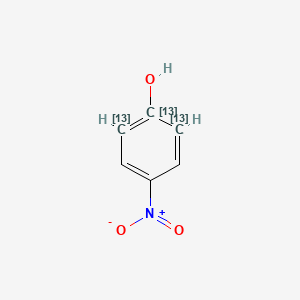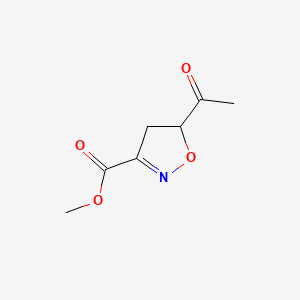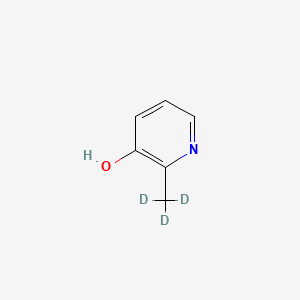
3-Hydroxy-2-methylpyridine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methylpyridine-d3: is a deuterated derivative of 3-Hydroxy-2-methylpyridine. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties, making this compound valuable in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methylpyridine-d3 can be synthesized through the deuteration of 3-Hydroxy-2-methylpyridine. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the reaction of 3-Hydroxy-2-methylpyridine with deuterium gas in the presence of a catalyst . Another method involves the use of deuterated reagents in the synthesis of 3-Hydroxy-2-methylpyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the deuterated product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2-methylpyridine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form different reduced pyridine compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce various reduced pyridine derivatives .
Applications De Recherche Scientifique
3-Hydroxy-2-methylpyridine-d3 has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methylpyridine-d3 involves its interaction with molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for specific enzymes, affecting their activity and the overall metabolic pathways. The presence of deuterium can influence the rate of enzymatic reactions, providing insights into reaction mechanisms and enzyme kinetics .
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-methylpyridine: The non-deuterated form of the compound.
2-Methyl-3-pyridinol: Another pyridine derivative with similar structural features.
Uniqueness: 3-Hydroxy-2-methylpyridine-d3 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterparts. This isotopic substitution can lead to differences in physical properties, such as boiling point and solubility, as well as altered chemical reactivity. These unique properties make it particularly valuable in research applications where isotopic labeling is required .
Propriétés
IUPAC Name |
2-(trideuteriomethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRRZGQRFFFGS-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671260 |
Source


|
| Record name | 2-(~2~H_3_)Methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-05-2 |
Source


|
| Record name | 2-(~2~H_3_)Methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

